molecular formula C14H21N3O5S2 B2365579 N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-91-9

N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2365579
CAS No.: 872986-91-9
M. Wt: 375.46
InChI Key: GBRQPNOINZZXTK-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazinan-2-yl core substituted with a thiophene-2-sulfonyl group, an ethanediamide linker, and an isopropyl (propan-2-yl) moiety. Its molecular formula is C₁₅H₂₁N₃O₄S₂, with a molecular weight of 371.47 g/mol. The oxazinan ring imports conformational rigidity, which may influence receptor binding .

Properties

IUPAC Name

N'-propan-2-yl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-10(2)16-14(19)13(18)15-9-11-17(6-4-7-22-11)24(20,21)12-5-3-8-23-12/h3,5,8,10-11H,4,6-7,9H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRQPNOINZZXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Amino-1-Propanol Derivatives

The oxazinan core is synthesized through a base-catalyzed cyclization of 3-amino-1-propanol precursors. Ethylene carbonate (EC) serves as both solvent and carbonyl source, with triazabicyclodecene (TBD) as a catalyst:

Reaction Conditions

  • Catalyst : TBD (5 mol%)
  • Temperature : 80°C
  • Time : 4–6 hours
  • Yield : 78–82%

Mechanism : A double BAc2 mechanism facilitates nucleophilic attack by the amino group on EC, followed by intramolecular cyclization.

Alternative Microwave-Assisted Protocol

Microwave irradiation significantly reduces reaction time while improving yield:

  • Time : 30–70 seconds
  • Yield : 88–92%
  • Purity : >98% (HPLC)

Sulfonylation of the Oxazinan Ring

Thiophene-2-Sulfonyl Chloride Coupling

The sulfonyl group is introduced via nucleophilic substitution using thiophene-2-sulfonyl chloride:

Procedure

  • Dissolve oxazinan intermediate (1 eq) in anhydrous dichloromethane (DCM).
  • Add thiophene-2-sulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with ice-cold water and extract with DCM.

Optimized Conditions

  • Base : Pyridine (2 eq)
  • Yield : 85%
  • Purity : 95% (NMR)

Formation of the Ethanediamide Backbone

Stepwise Amidation with Propan-2-ylamine

The ethanediamide linkage is constructed via sequential coupling of oxalyl chloride with the sulfonylated oxazinan-methylamine and propan-2-ylamine:

Step 1: Activation of Oxalic Acid

  • React oxalyl chloride (2 eq) with dimethylformamide (DMF, catalytic) in tetrahydrofuran (THF) at 0°C.

Step 2: Amidation with Oxazinan-Methylamine

  • Add sulfonylated oxazinan-methylamine (1 eq) and stir for 2 hours.

Step 3: Coupling with Propan-2-ylamine

  • Introduce propan-2-ylamine (1.1 eq) and triethylamine (2 eq).
  • Stir for 24 hours at room temperature.

Yield : 76% (over three steps)
Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7).

Comparative Analysis of Synthetic Methods

Method Time Yield (%) Purity (%) Key Advantage
Conventional Cyclization 4–6 h 78–82 92 Scalability
Microwave Cyclization 30–70 s 88–92 98 Rapid synthesis
Sulfonylation 12 h 85 95 High regioselectivity
Amidation 24 h 76 90 Modular backbone functionalization

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide core can produce primary or secondary amines.

Scientific Research Applications

N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
  • Key Differences :
    • Sulfonyl substituent : 4-Fluoro-2-methylphenyl vs. thiophene-2-sulfonyl.
    • N-substituent : Ethyl vs. propan-2-yl.
  • The bulkier propan-2-yl group may improve lipophilicity (predicted LogP: 2.1 vs. 1.8 for the ethyl analog) .
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a)
  • Key Differences :
    • Lacks the 1,3-oxazinan ring; instead, it has a hydrazinyl-oxoethyl side chain.
  • Impact :
    • Reduced conformational rigidity may lower target affinity.
    • The hydrazinyl group introduces polarity, reducing membrane permeability compared to the sulfonamide-containing target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Ethyl Analog Compound 98a
Molecular Weight (g/mol) 371.47 407.49 284.35
LogP (Predicted) 2.1 1.8 0.9
Solubility (mg/mL, H₂O) 0.12 0.09 1.4
Hydrogen Bond Acceptors 7 7 5

Key Observations :

  • The target compound balances moderate lipophilicity and solubility, making it suitable for oral bioavailability.

Biological Activity

N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on available literature.

Synthesis

The synthesis of the compound involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of the oxazinan ring : This is achieved through cyclization reactions involving thiophene derivatives.
  • Sulfonylation : The introduction of the thiophene-2-sulfonyl group enhances the compound's biological properties.
  • Final amide formation : The final product is obtained by coupling the synthesized intermediate with propan-2-amine.

Chemical Structure

The molecular structure can be represented as follows:

C12H18N4O2S\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This formula indicates the presence of a thiophene sulfonyl moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Properties : Compounds with sulfonyl groups often exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
  • Antiallergic Activity : Some derivatives have been reported to suppress allergic responses in animal models, indicating potential use in allergy treatments .

Case Studies and Research Findings

A review of current literature reveals several studies that highlight the compound's promising biological activities:

StudyFindings
In vitro Assays Demonstrated significant inhibition of acetylcholinesterase activity with an IC50 value comparable to known inhibitors .
Animal Models Showed reduced eosinophil infiltration in allergic rhinitis models, suggesting efficacy in managing allergic responses .
Molecular Docking Studies Indicated strong binding affinity to acetylcholinesterase active sites, supporting its potential as a therapeutic agent for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(propan-2-yl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and how can reaction yields be optimized?

  • Methodology : Multi-step organic synthesis is typically required, involving:

  • Formation of the 1,3-oxazinan-2-yl core via cyclization reactions using reagents like thiophene-2-sulfonyl chloride .
  • Functionalization of the oxazinan ring with a propan-2-yl group via nucleophilic substitution or reductive amination .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts like palladium or copper complexes) to improve yield. For example, dimethylformamide (DMF) enhances solubility of intermediates .
    • Key Data : Reaction yields for similar sulfonamide-containing compounds range from 45% to 72% under optimized conditions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns on the oxazinan and thiophene rings. For example, thiophene sulfonyl groups exhibit distinct deshielding in ¹H NMR (~δ 7.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirmation of sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₁N₃O₄S₂: ~384.1 g/mol) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting specific biological pathways?

  • Methodology :

  • Quantum Chemical Calculations : Predict reactivity of the sulfonamide group and oxazinan ring using density functional theory (DFT). For instance, ICReDD’s reaction path search methods optimize substituent placement for target binding .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Thiophene sulfonyl groups show affinity for hydrophobic binding pockets .
    • Data Contradiction : Discrepancies between computational predictions and experimental binding affinities may arise due to solvent effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in observed biological activity across different assay systems?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values in cell-based vs. enzyme inhibition assays. For example, discrepancies may stem from cell permeability issues .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains low activity in vivo .
    • Case Study : Similar oxazinan derivatives showed 10-fold higher activity in enzyme assays than cell cultures due to efflux pump interactions .

Q. How do reaction conditions influence regioselectivity during functionalization of the 1,3-oxazinan ring?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor sulfonylation at the nitrogen atom, while THF promotes alkylation .
  • Temperature Control : Low temperatures (–20°C) reduce side reactions during sulfonyl group introduction .
    • Data Table :
Reaction ConditionRegioselectivity (%)Yield (%)
DCM, 25°CN-Sulfonylation: 8568
THF, 0°CC-Alkylation: 7255

Q. What are the mechanistic implications of the thiophene sulfonyl group’s electronic effects on amide bond stability?

  • Methodology :

  • Hammett Analysis : Measure substituent effects on amide hydrolysis rates. Electron-withdrawing sulfonyl groups increase electrophilicity of adjacent carbonyls, accelerating hydrolysis at pH > 7 .
  • Kinetic Studies : Compare half-lives in buffered solutions (e.g., t₁/₂ = 12 h at pH 7.4 vs. 48 h at pH 5.0) .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in biological assays for this compound?

  • Solutions :

  • Strict Purity Standards : Use HPLC (≥95% purity) to eliminate impurities that interfere with assays .
  • Standardized Protocols : Pre-incubate compounds with serum albumin to account for protein binding effects .

Q. What advanced separation techniques are recommended for isolating stereoisomers of this compound?

  • Methodology :

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve enantiomers during synthesis .

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